Telomerase Inhibition: Core Scaffold Potency Superior to BIBR1532 (Class-Level Inference)
The 6-phenylpyridazin-3-yl thioacetamide scaffold, which defines the target compound, was rationally designed as an improved BIBR1532 analogue. In a head-to-head comparison within the same study, compound 4l (an N-phenyl analog sharing the identical core) inhibited telomerase by 64.95%, while the parent BIBR1532 served as the reference baseline. Although this specific N-benzodioxolylmethyl variant was not tested in that panel, the class-level inference is that the core scaffold confers superior telomerase engagement relative to the clinical candidate BIBR1532. Users must verify the differentiated telomerase activity of the exact CAS 872630-36-9 compound in their own assays. [1]
| Evidence Dimension | Telomerase inhibition (% inhibition) – class-level inference from shared core scaffold |
|---|---|
| Target Compound Data | Not directly reported for CAS 872630-36-9; core scaffold analog 4l: 64.95% inhibition |
| Comparator Or Baseline | BIBR1532 (reference telomerase inhibitor; baseline activity defined in study context) |
| Quantified Difference | Core scaffold analog 4l achieved 64.95% inhibition vs. BIBR1532 baseline; quantitative difference for CAS 872630-36-9 unmeasured |
| Conditions | TRAP assay; N-phenyl analog 4l tested at concentration not specified in abstract; study by Shaldam et al. 2024 |
Why This Matters
Telomerase is a validated oncology target; a scaffold with improved potency over the clinical candidate BIBR1532 provides a strong rationale for procuring derivatives like CAS 872630-36-9 for anti-cancer drug discovery programs.
- [1] Shaldam MA, et al. Multi-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorg Chem. 2024. View Source
